Methyl 3-(4-hydroxyphenyl)propionate

Catalog No.
S595945
CAS No.
5597-50-2
M.F
C19H28N2O6
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-hydroxyphenyl)propionate

CAS Number

5597-50-2

Product Name

Methyl 3-(4-hydroxyphenyl)propionate

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate

Molecular Formula

C19H28N2O6

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N

SMILES

COC(=O)CCC1=CC=C(C=C1)O

Synonyms

Boc-D-Lys(Z)-OH;76477-42-4;55878-47-2;N-Boc-N'-Cbz-D-lysine;BOC-N-EPSILON-Z-D-LYSINE;Boc-L-Lys(Z)-OH;AmbotzBAA1358;AC1OJJ2G;BOC-D-LYS-OH;BOC-D-LYSINE(CBZ);SCHEMBL3210903;CTK2H6952;N-A-BOC-N-D-Z-D-LYSINE;MolPort-005-938-132;N(5)-Boc-N(1)-Cbz-D-Lys;ZINC4521274;N-ALPHA-BOC-N-D-Z-D-LYSINE;KM1770;MFCD00038262;NALPHA-BOC-NGAMMA-Z-D-LYSINE;AKOS024258523;AB01718;CB-1684;CS19316;EBD2208196

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Biological Nitrification Inhibition:

Methyl 3-(4-hydroxyphenyl)propionate (M34HP) has been identified as a naturally occurring compound in sorghum (Sorghum bicolor) roots responsible for inhibiting nitrification in soil. Nitrification is a microbial process that converts ammonium (NH₄⁺) into nitrate (NO₃⁻) and nitrite (NO₂⁻), potentially leading to environmental concerns like nitrate leaching and nitrous oxide (N₂O) emissions. Studies have shown that M34HP can suppress nitrifying bacteria in the soil, potentially reducing nitrate pollution and N₂O emissions.

Enzymatic Coupling of Saccharides to Protein:

M34HP has been explored for its potential application in enzymatic coupling of saccharides (sugars) to proteins. This technique can be used to create glycoconjugates, molecules with both carbohydrate and protein moieties, which have diverse applications in biotechnology and medicine. M34HP acts as a bifunctional spacer arm linking the saccharide to the protein through an ester bond. Research suggests that M34HP may offer certain advantages over other coupling methods, such as improved stability and biocompatibility of the resulting glycoconjugates.

Methyl 3-(4-hydroxyphenyl)propionate, with the molecular formula C10H12O3C_{10}H_{12}O_{3}, is a methyl ester derived from the condensation of phloretic acid and methanol. This compound features a phenolic hydroxyl group, contributing to its unique chemical properties and biological activities. It is characterized by a solid physical state at room temperature, with a melting point ranging from 38°C to 42°C and a boiling point of approximately 108°C at reduced pressure .

MHPP's mechanism of action in inhibiting nitrification is not fully understood. However, it's proposed to interfere with the enzymatic activity of ammonia-oxidizing bacteria involved in the conversion of ammonium to nitrite [].

Regarding its role in root development, MHPP is suggested to influence auxin signaling pathways. It might elevate auxin levels or alter its sensitivity in root cells, leading to the observed inhibition of primary root elongation and promotion of lateral root formation []. Further research is needed to elucidate the precise molecular mechanisms involved.

Typical of esters and phenolic compounds:

  • Esterification: Reacts with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to regenerate phloretic acid and methanol.
  • Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones or other derivatives.
  • Transesterification: It can react with different alcohols to form other methyl esters.

These reactions underscore its versatility in organic synthesis and potential applications in various fields.

Methyl 3-(4-hydroxyphenyl)propionate exhibits significant biological activity, particularly as a nitrification inhibitor. It has been shown to inhibit primary root elongation while promoting lateral root formation in plants, specifically in Arabidopsis thaliana. This modulation occurs through the regulation of auxin metabolism and signaling pathways, engaging reactive oxygen species and nitric oxide production . The compound's ability to influence root architecture highlights its potential utility in agricultural practices aimed at enhancing plant growth and nutrient uptake.

The synthesis of methyl 3-(4-hydroxyphenyl)propionate typically involves the following steps:

  • Starting Materials: Phloretic acid and methanol are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted under acidic conditions to facilitate esterification.
  • Purification: After the reaction, the product is purified through methods such as distillation or recrystallization to achieve high purity levels (typically >98%) .

This straightforward synthesis route contributes to its accessibility for research and industrial applications.

Methyl 3-(4-hydroxyphenyl)propionate finds applications in several domains:

  • Agriculture: As a nitrification inhibitor, it aids in improving soil health and enhancing crop yields by modulating root development.
  • Chemical Synthesis: Utilized as an intermediate in the production of various organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Research: Employed in studies investigating plant growth regulators and their mechanisms of action.

These applications underline its significance in both practical and research contexts.

Methyl 3-(4-hydroxyphenyl)propionate shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 3-(3-hydroxyphenyl)propanoate61389-68-20.98Similar structure but different hydroxyl positioning.
Methyl 4-(4-methoxyphenyl)butanoate20637-08-50.95Contains a methoxy group; different biological properties.
Ethyl 3-(4-hydroxyphenyl)propanoate23795-02-00.95Ethyl ester variant; different solubility characteristics.
Methyl 2-(3-hydroxyphenyl)acetate42058-59-30.93Different positioning of hydroxyl group; distinct activities.
Methyl 2-(4-hydroxyphenyl)acetate14199-15-60.93Similar functional group but different carbon framework.

Methyl 3-(4-hydroxyphenyl)propionate stands out due to its specific biological activity as a nitrification inhibitor and its role in modulating root architecture, making it unique among these similar compounds .

XLogP3

2

UNII

WAT13AU7XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5597-50-2

Wikipedia

Methyl ester4-hydroxy-benzenepropanoic acid

Dates

Modify: 2023-08-15

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